molecular formula C19H25NO B14708248 2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine CAS No. 21945-90-4

2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine

Cat. No.: B14708248
CAS No.: 21945-90-4
M. Wt: 283.4 g/mol
InChI Key: GCQBCPOXKWXSTH-UHFFFAOYSA-N
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Description

2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine is an organic compound with the molecular formula C19H26ClNO It is known for its unique structure, which includes two 4-methylphenyl groups attached to a methoxy group, and a dimethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine typically involves the reaction of 4-methylphenylmagnesium bromide with dimethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted derivatives

Scientific Research Applications

2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxydiphenylamine: Similar in structure but with methoxy groups instead of methylphenyl groups.

    1,2-Bis(p-methylphenyl)ethane: Similar in structure but lacks the dimethylethanamine moiety.

Uniqueness

2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine is unique due to its combination of the methoxy group with the dimethylethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

21945-90-4

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C19H25NO/c1-15-5-9-17(10-6-15)19(21-14-13-20(3)4)18-11-7-16(2)8-12-18/h5-12,19H,13-14H2,1-4H3

InChI Key

GCQBCPOXKWXSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)OCCN(C)C

Origin of Product

United States

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